molecular formula C9H12N2OS B2984614 N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 74729-73-0

N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2984614
CAS No.: 74729-73-0
M. Wt: 196.27
InChI Key: UIKXKQRDTAROKF-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound that features a thiophene ring attached to a pyrrolidine ring via a carboxamide linkage Thiophene is a sulfur-containing heterocycle, known for its aromatic properties and stability, while pyrrolidine is a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the amidation of thiophene-2-carboxylic acid with pyrrolidine. This reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidine-1-carboxamide.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)pyrrolidine-1-carboxamide largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the combination of the thiophene and pyrrolidine rings, which confer both aromatic stability and hydrogen bonding capability. This dual functionality makes it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9(11-5-1-2-6-11)10-8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXKQRDTAROKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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